2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888766
InChI: InChI=1S/C17H12N2O3/c18-10-13-9-12(6-8-16(13)19(21)22)15-7-5-11-3-1-2-4-14(11)17(15)20/h1-4,6,8-9,15H,5,7H2
SMILES:
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

CAS No.:

Cat. No.: VC15888766

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile -

Specification

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 2-nitro-5-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzonitrile
Standard InChI InChI=1S/C17H12N2O3/c18-10-13-9-12(6-8-16(13)19(21)22)15-7-5-11-3-1-2-4-14(11)17(15)20/h1-4,6,8-9,15H,5,7H2
Standard InChI Key MXWHRMIWMLHBSY-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C#N

Introduction

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a complex organic compound belonging to the classes of nitriles and nitro compounds. It features a nitro group and a benzonitrile moiety, making it of interest in various chemical and pharmaceutical applications. The compound's synthesis and properties are critical for its potential uses in medicinal chemistry and materials science.

Synthesis

The synthesis of 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile typically involves several steps, requiring careful control of reaction conditions such as temperature and concentration to ensure high yields and selectivity. Solvents like dichloromethane or acetonitrile may be used to facilitate reactions while minimizing side reactions.

Potential Applications

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has potential applications in medicinal chemistry and materials science due to its unique structure and properties. It may participate in various chemical reactions typical for nitro compounds and nitriles, making it a candidate for further research in these fields.

Research Findings and Future Directions

Quantitative data on binding affinities or biological activity would typically be derived from pharmacological studies or computational modeling. Further research is needed to fully explore its potential applications and to understand its interactions at the molecular level with biological targets.

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